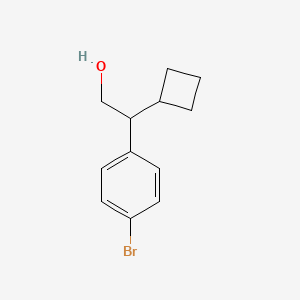
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclobutyl ring via an ethan-1-ol linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the bromination of phenylacetic acid followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the acetic acid moiety.
4-Bromothiophenol: Contains a bromophenyl group attached to a thiol group.
2-(4-Bromophenyl)-1,3-dioxolane: Features a bromophenyl group attached to a dioxolane ring.
Uniqueness
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to its cyclobutyl ring, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where rigidity and specific binding interactions are required.
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-2-cyclobutylethanol |
InChI |
InChI=1S/C12H15BrO/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9/h4-7,9,12,14H,1-3,8H2 |
InChI-Schlüssel |
SMXMAJXXFNBTLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(CO)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
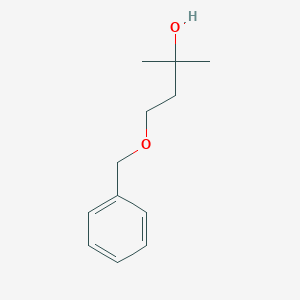
![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)

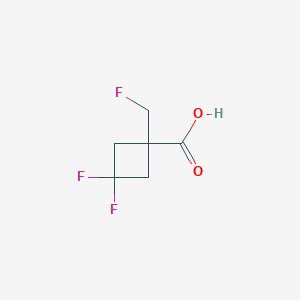
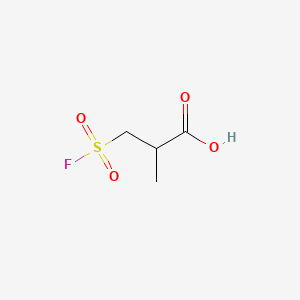

![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
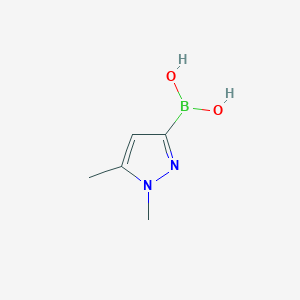
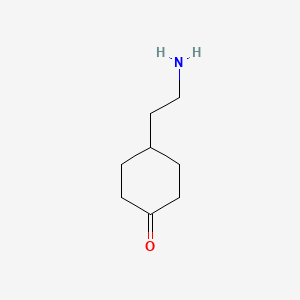
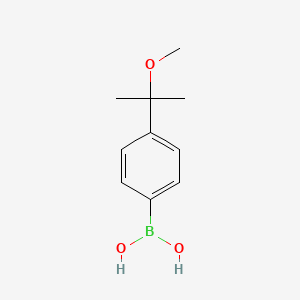
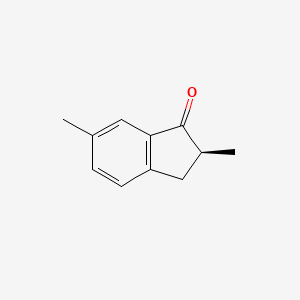
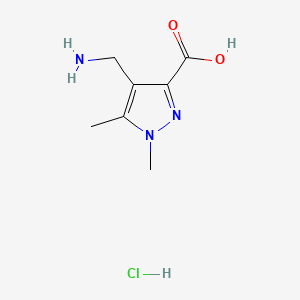
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
